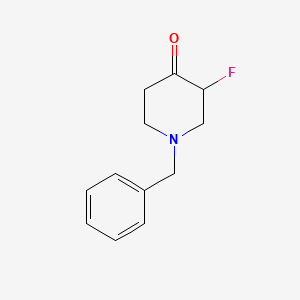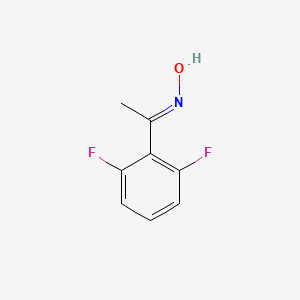
Acetophenone, 2',6'-difluoro-, oxime (8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2’,6’-difluoro-, oxime (8CI) is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of a carbon-nitrogen double bond. This particular compound is derived from acetophenone, which is a simple aromatic ketone, and has two fluorine atoms substituted at the 2’ and 6’ positions on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2’,6’-difluoro-, oxime typically involves the reaction of 2’,6’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, the production of acetophenone, 2’,6’-difluoro-, oxime may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 2’,6’-difluoro-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Nitro derivatives of acetophenone.
Reduction: Amino derivatives of acetophenone.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetophenone, 2’,6’-difluoro-, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of acetophenone, 2’,6’-difluoro-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. The fluorine atoms enhance the compound’s stability and its ability to penetrate biological membranes, making it more effective in its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone oxime: Lacks the fluorine substitutions, making it less stable and less effective in certain applications.
2’,4’-Difluoroacetophenone oxime: Has fluorine atoms at different positions, which can affect its reactivity and interactions.
Benzophenone oxime: Contains a different aromatic ring structure, leading to different chemical properties and applications.
Uniqueness
Acetophenone, 2’,6’-difluoro-, oxime is unique due to the presence of fluorine atoms at the 2’ and 6’ positions, which enhance its chemical stability and biological activity. This makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
(NE)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOMHDOIJWJQP-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
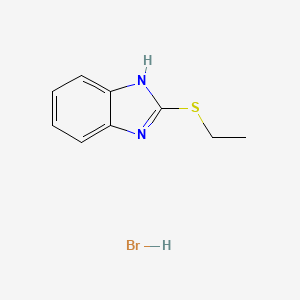
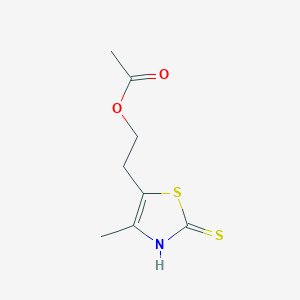
![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)
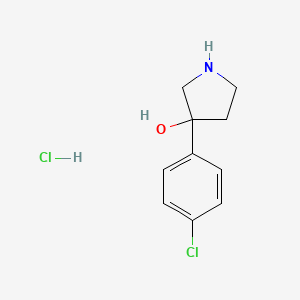
![Butanoic acid, 2-[(4-broMophenyl)Methylene]-3-oxo-, ethyl ester](/img/new.no-structure.jpg)
